molecular formula C4H7NO3S3 B12562212 (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid CAS No. 143628-83-5

(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid

Cat. No.: B12562212
CAS No.: 143628-83-5
M. Wt: 213.3 g/mol
InChI Key: BHSLHHGQGFNGGF-UHFFFAOYSA-N
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Description

(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid is a sulfur-containing heterocyclic compound It belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired compound . The reaction conditions often include the use of solvents such as acetic acid and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Mechanism of Action

The mechanism of action of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular processes that are critical for the survival and proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonic acid group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

143628-83-5

Molecular Formula

C4H7NO3S3

Molecular Weight

213.3 g/mol

IUPAC Name

(2-sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid

InChI

InChI=1S/C4H7NO3S3/c6-11(7,8)2-3-1-10-4(9)5-3/h3H,1-2H2,(H,5,9)(H,6,7,8)

InChI Key

BHSLHHGQGFNGGF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=S)S1)CS(=O)(=O)O

Origin of Product

United States

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